molecular formula C20H27ClNO4S- B038858 2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate CAS No. 115887-23-5

2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate

Cat. No. B038858
M. Wt: 414 g/mol
InChI Key: QSKPZKQBDISPJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as Ac-DEVD-pNA and is a substrate for caspase-3, a protease enzyme that plays a crucial role in apoptosis or programmed cell death.

Mechanism Of Action

Ac-DEVD-pNA is a substrate for caspase-3, which is a protease enzyme that cleaves the peptide bond between the aspartic acid and glutamic acid residues in the Ac-DEVD-pNA molecule. The cleavage of Ac-DEVD-pNA results in the release of p-nitroaniline and Ac-DEVD. The release of p-nitroaniline can be quantified spectrophotometrically, which allows the measurement of caspase-3 activity.

Biochemical And Physiological Effects

Ac-DEVD-pNA has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3. Additionally, Ac-DEVD-pNA has been shown to have anti-inflammatory effects by inhibiting the activity of caspase-1, another protease enzyme that plays a crucial role in inflammation.

Advantages And Limitations For Lab Experiments

Ac-DEVD-pNA has several advantages for lab experiments. It is a highly specific substrate for caspase-3, which allows the measurement of caspase-3 activity in various cellular processes. Additionally, Ac-DEVD-pNA is stable and easy to use, which makes it an ideal substrate for high-throughput screening assays.
However, Ac-DEVD-pNA has some limitations for lab experiments. It is a synthetic substrate, which may not accurately reflect the physiological conditions in vivo. Additionally, the hydrolysis of Ac-DEVD-pNA by caspase-3 is irreversible, which limits the measurement of caspase-3 activity over time.

Future Directions

There are several future directions for the use of Ac-DEVD-pNA in scientific research. One potential direction is the development of novel inhibitors of caspase-3 using Ac-DEVD-pNA as a substrate. Additionally, Ac-DEVD-pNA can be used to study the role of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation. Finally, the use of Ac-DEVD-pNA in high-throughput screening assays can be expanded to identify novel compounds that modulate caspase-3 activity.

Synthesis Methods

The synthesis of Ac-DEVD-pNA involves the condensation of N-acetylaspartic acid with N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. The resulting compound is then treated with thionyl chloride and sodium azide to obtain N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 4-nitroanilide. Further, the compound is treated with 1-(2-chlorophenyl)-3-(4-nitrophenyl)thiourea and triethylamine to obtain Ac-DEVD-pNA.

Scientific Research Applications

Ac-DEVD-pNA is widely used in scientific research as a substrate for caspase-3. Caspase-3 is a protease enzyme that plays a crucial role in apoptosis or programmed cell death. The activity of caspase-3 is measured by the hydrolysis of Ac-DEVD-pNA into p-nitroaniline and Ac-DEVD, which can be quantified spectrophotometrically. Ac-DEVD-pNA is used to study the activation and inhibition of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation.

properties

CAS RN

115887-23-5

Product Name

2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate

Molecular Formula

C20H27ClNO4S-

Molecular Weight

414 g/mol

IUPAC Name

2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid

InChI

InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26)

InChI Key

QSKPZKQBDISPJO-UHFFFAOYSA-M

SMILES

CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C

synonyms

2-(N-acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
AACPONTP

Origin of Product

United States

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